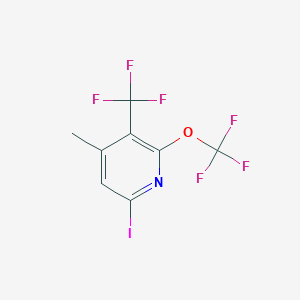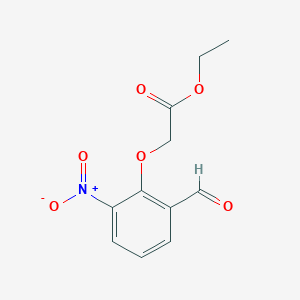
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura cross-coupling reaction, where a bromo-difluoro-methoxy precursor is coupled with a suitable aryl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The nitro group can be further functionalized through electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Electrophilic Substitution: Formation of multi-substituted benzene derivatives.
Reduction: Formation of 4-(Bromo-difluoro-methoxy)-2-methyl-1-amino-benzene.
Applications De Recherche Scientifique
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Materials Science: Utilized in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene depends on its chemical reactivity. The presence of the nitro group makes it an electron-withdrawing compound, which can influence the reactivity of the benzene ring towards electrophilic and nucleophilic attacks. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
4-(Bromo-difluoro-methoxy)-2-chloro-pyridine: Similar structure but with a chlorine atom instead of a methyl group.
4-Bromobiphenyl: Lacks the difluoro-methoxy and nitro groups, making it less reactive in certain types of reactions.
Uniqueness: 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene is unique due to the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H6BrF2NO3 |
|---|---|
Poids moléculaire |
282.04 g/mol |
Nom IUPAC |
4-[bromo(difluoro)methoxy]-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |
Clé InChI |
SWMCOQFCFDIDRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(F)(F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)


![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)

![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)

![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)



![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)
